Cas no 84213-57-0 (N-(1-cyano-1-methylethyl)-2-methylpropanamide)

N-(1-cyano-1-methylethyl)-2-methylpropanamide 化学的及び物理的性質
名前と識別子
-
- Propanamide,N-(1-cyano-1-methylethyl)-2-methyl-
- N-(1-Cyano-1-methylethyl)isobutyramide
- N-(2-cyanopropan-2-yl)-2-methylpropanamide
- N-(1-cyano-1-methylethyl)-2-methylpropanamide
- N-(2-cyanopropan-2-yl)isobutyramide
- JXIVOFHBAAZANY-UHFFFAOYSA-N
- Propionamide, N-(1-cyano-1-methylethyl)-2-methyl-
- Z648890836
- 84213-57-0
- Propanamide, N-(1-cyano-1-methylethyl)-2-methyl-
- DTXSID00336957
- N-(1-Cyano-1-methylethyl)-2-methylpropanamide #
- EN300-2010293
- SCHEMBL13571315
- K35A23RQF3
- UNII-K35A23RQF3
-
- MDL: MFCD12784149
- インチ: InChI=1S/C8H14N2O/c1-6(2)7(11)10-8(3,4)5-9/h6H,1-4H3,(H,10,11)
- InChIKey: JXIVOFHBAAZANY-UHFFFAOYSA-N
- ほほえんだ: CC(C)C(=O)NC(C)(C)C#N
計算された属性
- せいみつぶんしりょう: 154.110613074g/mol
- どういたいしつりょう: 154.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 52.9Ų
N-(1-cyano-1-methylethyl)-2-methylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2010293-0.05g |
N-(1-cyano-1-methylethyl)-2-methylpropanamide |
84213-57-0 | 95% | 0.05g |
$69.0 | 2023-09-16 | |
Enamine | EN300-2010293-0.5g |
N-(1-cyano-1-methylethyl)-2-methylpropanamide |
84213-57-0 | 95% | 0.5g |
$284.0 | 2023-09-16 | |
Enamine | EN300-2010293-10g |
N-(1-cyano-1-methylethyl)-2-methylpropanamide |
84213-57-0 | 95% | 10g |
$1654.0 | 2023-09-16 | |
Enamine | EN300-2010293-5g |
N-(1-cyano-1-methylethyl)-2-methylpropanamide |
84213-57-0 | 95% | 5g |
$1115.0 | 2023-09-16 | |
Aaron | AR00GL4Q-10g |
N-(1-Cyano-1-methylethyl)isobutyramide |
84213-57-0 | 95% | 10g |
$2300.00 | 2023-12-15 | |
Aaron | AR00GL4Q-50mg |
N-(1-Cyano-1-methylethyl)isobutyramide |
84213-57-0 | 95% | 50mg |
$120.00 | 2025-02-14 | |
1PlusChem | 1P00GKWE-1g |
N-(1-Cyano-1-methylethyl)isobutyramide |
84213-57-0 | 95% | 1g |
$538.00 | 2024-04-21 | |
Aaron | AR00GL4Q-5g |
N-(1-Cyano-1-methylethyl)isobutyramide |
84213-57-0 | 95% | 5g |
$1559.00 | 2025-02-14 | |
1PlusChem | 1P00GKWE-500mg |
N-(1-Cyano-1-methylethyl)isobutyramide |
84213-57-0 | 95% | 500mg |
$401.00 | 2024-04-21 | |
Enamine | EN300-2010293-0.25g |
N-(1-cyano-1-methylethyl)-2-methylpropanamide |
84213-57-0 | 95% | 0.25g |
$149.0 | 2023-09-16 |
N-(1-cyano-1-methylethyl)-2-methylpropanamide 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
N-(1-cyano-1-methylethyl)-2-methylpropanamideに関する追加情報
Introduction to N-(1-cyano-1-methylethyl)-2-methylpropanamide (CAS No. 84213-57-0)
N-(1-cyano-1-methylethyl)-2-methylpropanamide, a compound with the chemical formula C9H13NO, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number 84213-57-0, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a cyano group and an amide functionality makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of more complex molecules.
The structural framework of N-(1-cyano-1-methylethyl)-2-methylpropanamide consists of an isobutyl group attached to a cyano group, which is further linked to an amide bond. This configuration imparts specific reactivity and stability characteristics, making it a valuable building block in organic synthesis. The compound's stability under various conditions and its ability to participate in multiple chemical transformations have made it a subject of interest for researchers exploring novel synthetic pathways.
In recent years, the pharmaceutical industry has seen a surge in the development of innovative drugs targeting various diseases. N-(1-cyano-1-methylethyl)-2-methylpropanamide has been identified as a key intermediate in the synthesis of several pharmacologically active compounds. Its role in the development of new therapeutic agents has been highlighted in several studies, particularly those focusing on central nervous system (CNS) disorders and inflammatory conditions.
One of the most notable applications of N-(1-cyano-1-methylethyl)-2-methylpropanamide is in the synthesis of neuroactive compounds. Research has demonstrated its utility in creating molecules that interact with neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter activity makes it a promising candidate for further investigation.
Additionally, N-(1-cyano-1-methylethyl)-2-methylpropanamide has been explored in the context of anti-inflammatory drug development. Studies have shown that derivatives of this compound can exhibit significant anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. This finding has opened up new avenues for research into novel anti-inflammatory agents that could provide relief for patients suffering from chronic inflammatory conditions.
The synthesis of N-(1-cyano-1-methylethyl)-2-methylpropanamide involves several well-established chemical reactions, including cyanation and amide formation. These reactions are typically carried out under controlled conditions to ensure high yield and purity. The compound's synthetic accessibility makes it an attractive choice for medicinal chemists looking to develop new drug candidates rapidly.
Recent advancements in computational chemistry have also contributed to the understanding of N-(1-cyano-1-methylethyl)-2-methylpropanamide's reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets, helping researchers design more effective derivatives with enhanced pharmacological properties. These computational approaches are becoming increasingly integral to drug discovery processes, complementing traditional experimental methods.
The safety profile of N-(1-cyano-1-methylethyl)-2-methylpropanamide is another critical aspect that has been thoroughly investigated. Extensive toxicological studies have been conducted to assess its potential effects on human health and the environment. These studies have shown that the compound is generally well-tolerated at moderate doses, although further research is needed to fully understand its long-term effects.
In conclusion, N-(1-cyano-1-methylethyl)-2-methylpropanamide (CAS No. 84213-57-0) is a versatile and valuable compound in pharmaceutical chemistry. Its unique structural features and reactivity make it an important intermediate in the synthesis of various pharmacologically active compounds. Recent research has highlighted its potential applications in treating neurological and inflammatory disorders, underscoring its significance in drug development efforts.
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